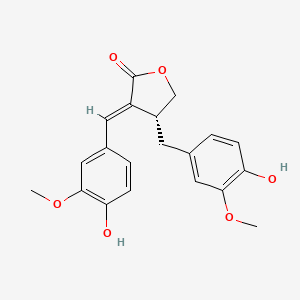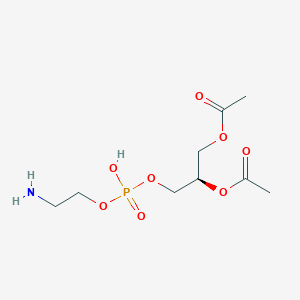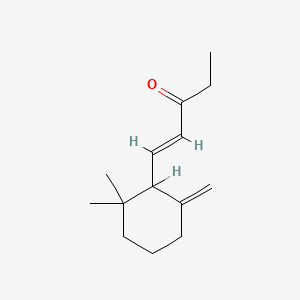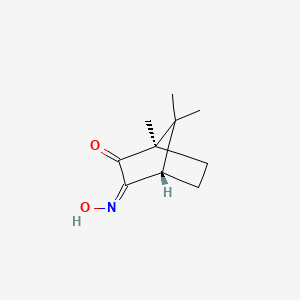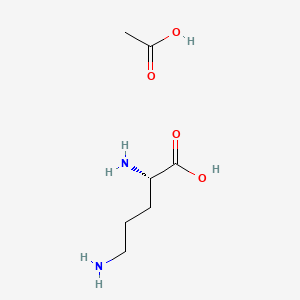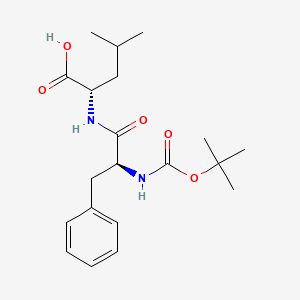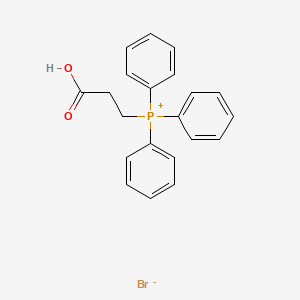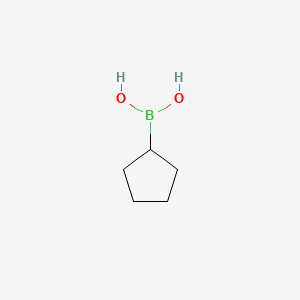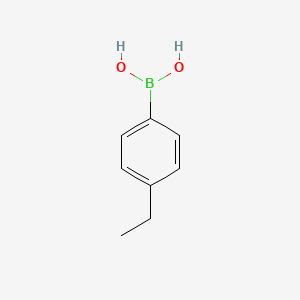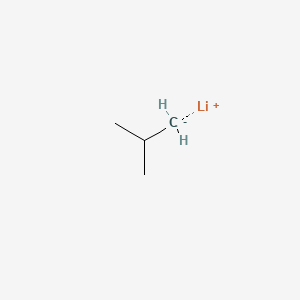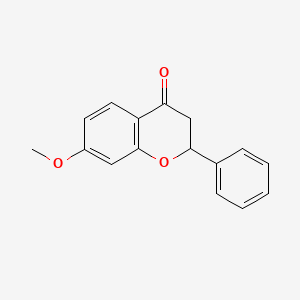
7-Metoxi-flavanona
Descripción general
Descripción
7-Methoxyflavanone is a flavonoid compound found in certain plants and can also be synthesized in the laboratory. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties . The compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its diverse biological activities.
Aplicaciones Científicas De Investigación
- Chemistry: Used as a precursor in the synthesis of other flavonoid compounds .
- Biology: Investigated for its role in modulating cellular processes and signaling pathways .
- Medicine: Explored for its neuroprotective effects, particularly in reducing neuroinflammation and oxidative stress .
- Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its antioxidant properties .
Mecanismo De Acción
Target of Action
7-Methoxyflavanone, a compound isolated from Zornia brasiliensis , primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor-88 (MyD88) in the MAPK signaling pathway . These targets play a crucial role in the immune response and inflammation regulation .
Mode of Action
7-Methoxyflavanone interacts with its targets by inhibiting the TLR4/MyD88/MAPK signaling pathway . This inhibition results in a decrease in the production of inflammatory factors such as IL-6, TNF-α, COX-2, iNOS, ICAM-1, and MCP-1 . Simultaneously, it activates the Nrf2/NQO-1 pathway, leading to an increase in the expression of the antioxidant protein NQO-1 .
Biochemical Pathways
The compound affects the TLR4/MyD88/MAPK and Nrf2/NQO-1 pathways . The inhibition of the TLR4/MyD88/MAPK pathway reduces the production of inflammatory factors, while the activation of the Nrf2/NQO-1 pathway increases the expression of antioxidant proteins . These changes in the pathways lead to downstream effects such as reduced inflammation and increased antioxidant activity .
Pharmacokinetics
Flavonoids, the class of compounds to which 7-methoxyflavanone belongs, are generally known for their poor oral bioavailability
Result of Action
The action of 7-Methoxyflavanone results in molecular and cellular effects such as reduced inflammation and increased antioxidant activity . These effects suggest that 7-Methoxyflavanone has potential neuroprotective and antineuroinflammatory effects .
Action Environment
The action, efficacy, and stability of 7-Methoxyflavanone can be influenced by various environmental factors. For instance, microbial transformations of 7-Methoxyflavanone have been observed with strains of the genus Aspergillus and the strain Penicillium chermesinum . .
Análisis Bioquímico
Biochemical Properties
7-Methoxyflavanone interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit Toll-like receptor 4 (TLR4), myeloid differentiation factor-88 (MyD88), and phosphorylated forms of c-Jun N-terminal kinase (p-JNK) and extracellular signal-regulated kinases 1/2 (p-ERK) . These interactions play a crucial role in the biochemical reactions involving 7-Methoxyflavanone.
Cellular Effects
7-Methoxyflavanone has significant effects on various types of cells and cellular processes. It has been shown to antagonize lipopolysaccharide (LPS)-induced production of inflammatory factors in BV2 cells, a microglial cell line . This suggests that 7-Methoxyflavanone can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 7-Methoxyflavanone involves its binding interactions with biomolecules and changes in gene expression. It inhibits LPS-stimulated TLR4/MyD88/MAPK signaling and activates the Nrf2-mediated transcription of antioxidant protein NQO-1 . This shows how 7-Methoxyflavanone exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxyflavanone change over time. Studies have shown that treatment with 7-Methoxyflavanone leads to an increase in mitochondrial and cytosolic reactive oxygen species (ROS) generation and a decrease in antioxidant enzymes expression . This indicates the product’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
7-Methoxyflavanone is involved in various metabolic pathways. It has been shown to inhibit LPS-stimulated TLR4/MyD88/MAPK signaling and activate the Nrf2-mediated transcription of antioxidant protein NQO-1 . This suggests that 7-Methoxyflavanone interacts with enzymes or cofactors in these pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Methoxyflavanone can be synthesized through several methods. One common approach involves the reaction of phloroglucinol, pyrogallol, or resorcinol with acetyl chloride, followed by cyclization . Another method includes the use of acetophenones, which are prepared by reacting phloroglucinol with acetyl chloride or acetonitrile .
Industrial Production Methods: Industrial production of 7-Methoxyflavanone typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and other industries .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxyflavanone undergoes several types of chemical reactions, including:
Reduction: The carbonyl group of 7-Methoxyflavanone can be reduced to form 7-methoxyflavan-4-ol.
Hydroxylation: Hydroxylation reactions can introduce hydroxyl groups at various positions on the flavanone structure.
O-Methylation: This reaction involves the addition of a methoxy group to the flavanone structure.
Common Reagents and Conditions:
Reduction: Catalyzed by strains of Aspergillus niger, leading to the formation of 7-methoxyflavan-4-ol.
Hydroxylation: Catalyzed by Aspergillus ochraceus, resulting in the formation of 4’-hydroxy-7-methoxyflavone.
O-Methylation: Catalyzed by Penicillium chermesinum, leading to the formation of 4,2’-dihydroxy-4’-methoxydihydrochalcone.
Major Products:
- 7-Methoxyflavan-4-ol
- 4’-Hydroxy-7-methoxyflavone
- 4,2’-Dihydroxy-4’-methoxydihydrochalcone
Comparación Con Compuestos Similares
- Naringenin
- Hesperetin
- Sakuranetin
- Homoeriodictyol
Propiedades
IUPAC Name |
7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYESEQLQFXUROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21785-09-1 | |
| Record name | 7-Methoxyflavanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6,4'-dihydroxy-7-methoxyflavanone (DMF) has demonstrated inhibitory effects on osteoclast differentiation and function. [] This flavonoid, isolated from Heartwood Dalbergia odorifera, suppresses RANKL-induced osteoclastogenesis and disrupts actin ring formation in mature osteoclasts, thereby reducing bone resorption. [] Mechanistically, DMF appears to inhibit RANKL-induced expression of NFATc1 and c-Fos by suppressing the MAPK pathway. []
A: While research on 7-methoxyflavanone's direct impact on the immune system is limited within the provided papers, its structural analog, 3,5-dihydroxy-7-methoxyflavanone ((-)-alpinone), has shown immunostimulatory effects in mammalian cells. [] This suggests potential immunomodulatory properties for 7-methoxyflavanone, warranting further investigation.
ANone: 7-Methoxyflavanone has the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol.
A: Multiple research papers provide spectroscopic data for 7-methoxyflavanone, including UV, IR, 1H-NMR, 13C-NMR, and MS spectra. [, , , , , , , , , , , , , ] These data are crucial for confirming its structure, identifying characteristic peaks, and differentiating it from other compounds.
ANone: The provided research papers primarily focus on the biological activity and chemical characterization of 7-methoxyflavanone. Information regarding its material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects for potential applications outside a biological context.
ANone: The provided research papers do not mention any catalytic properties associated with 7-methoxyflavanone. Its potential applications seem to stem from its biological activity as a flavonoid rather than its catalytic capabilities.
A: Yes, molecular docking studies have been performed on 5-o-benzoylpinostrobin derivatives, which are structurally related to 7-methoxyflavanone. [] These studies aimed to assess their potential as anti-inflammatory agents targeting the cyclooxygenase-2 (COX-2) receptor. [] This suggests that similar computational approaches could be employed to investigate the interactions of 7-methoxyflavanone with biological targets.
A: Studies on Kenyan Gardenia ternifolia flavonoids, including compounds structurally similar to 7-methoxyflavanone, revealed that methoxylation significantly influences antioxidant activity. [] Specifically, methoxylation of quercetin at the 7 and 4' positions substantially reduced its radical scavenging potential. [] This highlights the importance of methylation patterns in modulating the biological activity of flavonoids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



